![molecular formula C13H23ClN2O3 B14680842 Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate CAS No. 33190-16-8](/img/structure/B14680842.png)
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a carbamoyl group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloroethylamine with phosgene to form 2-chloroethyl isocyanate.
Cyclohexane Derivative Preparation: 3-methylcyclohexanecarboxylic acid is esterified with ethanol in the presence of a strong acid catalyst to form ethyl 3-methylcyclohexanecarboxylate.
Coupling Reaction: The final step involves the reaction of ethyl 3-methylcyclohexanecarboxylate with 2-chloroethyl isocyanate under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexane ring and the carbamoyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidoethyl or thiocyanatoethyl derivatives.
Hydrolysis Products: 3-methylcyclohexanecarboxylic acid and ethanol.
Oxidation and Reduction Products: Various oxidized or reduced forms of the cyclohexane ring and carbamoyl group.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Chemical Biology: It can be used in the study of biochemical pathways and mechanisms, particularly those involving carbamoyl and ester functionalities.
Mecanismo De Acción
The mechanism of action of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity.
Comparación Con Compuestos Similares
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}cyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Ethyl 1-{[(2-bromoethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-ethylcyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is unique due to the combination of its chloroethyl group, carbamoyl functionality, and the specific substitution pattern on the cyclohexane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propiedades
Número CAS |
33190-16-8 |
|---|---|
Fórmula molecular |
C13H23ClN2O3 |
Peso molecular |
290.78 g/mol |
Nombre IUPAC |
ethyl 1-(2-chloroethylcarbamoylamino)-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23ClN2O3/c1-3-19-11(17)13(6-4-5-10(2)9-13)16-12(18)15-8-7-14/h10H,3-9H2,1-2H3,(H2,15,16,18) |
Clave InChI |
XCXXHYFJPSOAQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCC(C1)C)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
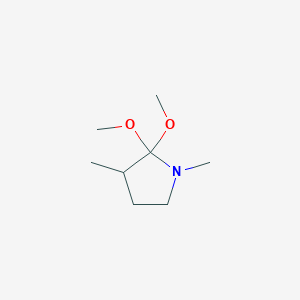
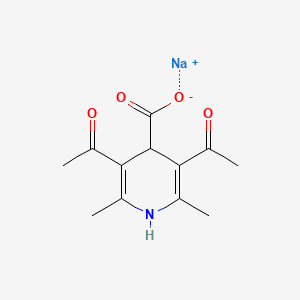
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
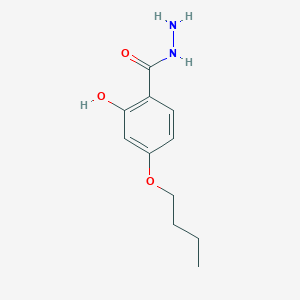

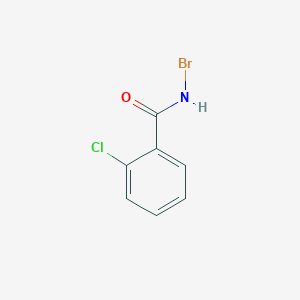
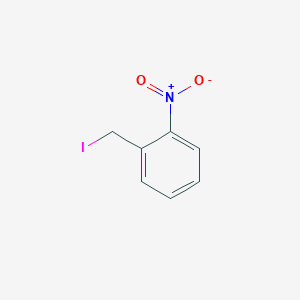
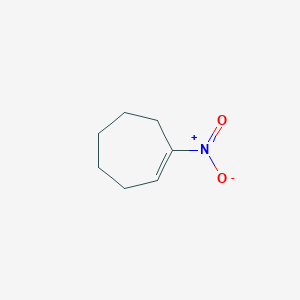
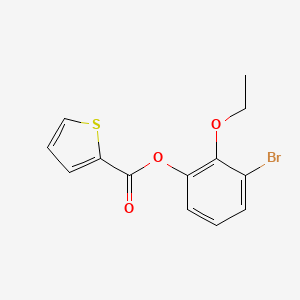
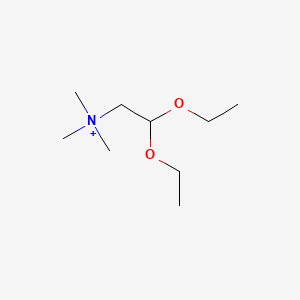

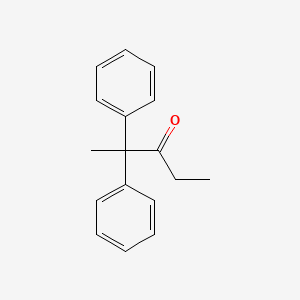
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
